Structural Elucidation and Synthetic Methodology of 2-Piperazin-1-yl-1-(2-thienyl)ethanone Dihydrochloride
Structural Elucidation and Synthetic Methodology of 2-Piperazin-1-yl-1-(2-thienyl)ethanone Dihydrochloride
Executive Summary
In contemporary medicinal chemistry, the strategic design of building blocks is paramount to the successful discovery of novel neuroactive and target-specific therapeutics. 2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride ()[1][2] is a highly versatile, bifunctional chemical intermediate. By bridging a thiophene pharmacophore with a piperazine moiety via a carbonyl linker, this compound serves as a privileged scaffold for designing ligands targeting G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors.
This technical whitepaper provides an in-depth analysis of its molecular structure, details a self-validating synthetic methodology, and outlines the analytical frameworks required to ensure high-fidelity quality control in drug development workflows.
Chemical Identity & Structural Features
The architectural core of 2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride consists of three distinct functional zones:
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The Thiophene Ring: A bioisostere of benzene that enhances lipophilicity and metabolic stability while providing unique electronic properties for receptor pocket binding.
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The Carbonyl Linker: Provides a hydrogen-bond acceptor site and dictates the spatial geometry between the aromatic system and the basic amine.
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The Piperazine Core: A strongly basic, nitrogen-rich heterocycle widely recognized for its ability to interact with the aspartate residues conserved in the orthosteric binding sites of aminergic GPCRs.
The compound is isolated as a dihydrochloride salt . The causality behind this salt selection is twofold: the free base form of piperazine is highly susceptible to atmospheric oxidation and exhibits poor aqueous solubility. Protonation of both piperazine nitrogens with hydrochloric acid yields a highly stable, water-soluble crystalline solid, ensuring extended shelf-life and optimal performance in aqueous biological assays.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | 2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride |
| CAS Registry Number | 1351612-93-5 |
| Molecular Formula | C₁₀H₁₆Cl₂N₂OS (Base: C₁₀H₁₄N₂OS) |
| Molecular Weight | 283.22 g/mol |
| Exact Mass (Base) | 210.0827 Da |
| Physical State | Solid (typically white to off-white powder) |
| Solubility | Soluble in H₂O, DMSO, and Methanol |
Synthetic Methodology & Protocol
The synthesis of this molecule must be tightly controlled to prevent poly-alkylation. Using unprotected piperazine directly often leads to a statistical mixture of mono- and bis-alkylated products, drastically reducing yield and complicating purification. Therefore, our protocol utilizes 1-Boc-piperazine to enforce strict mono-alkylation.
Rationale & Causality of Experimental Choices
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Electrophile Selection: [3][4] is chosen as the starting electrophile due to the high reactivity of the alpha-bromo ketone in Sₙ2 displacements.
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Solvent & Base (Acetonitrile / K₂CO₃): Acetonitrile is a polar aprotic solvent that accelerates the Sₙ2 transition state. Potassium carbonate (K₂CO₃) is employed as a mild, heterogeneous base to scavenge the hydrobromic acid byproduct. A stronger base (like NaH) is avoided to prevent enolization and subsequent aldol condensation of the ketone.
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Deprotection (HCl in Dioxane): Anhydrous HCl in dioxane efficiently cleaves the Boc protecting group while simultaneously precipitating the target compound as the highly pure dihydrochloride salt, bypassing the need for complex free-base isolation.
Step-by-Step Self-Validating Protocol
Phase 1: Nucleophilic Substitution (Alkylation)
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Preparation: Suspend 2-bromo-1-(2-thienyl)ethanone (1.0 eq) and anhydrous K₂CO₃ (2.5 eq) in anhydrous acetonitrile (0.2 M).
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Addition: Cool the suspension to 0°C. Add 1-Boc-piperazine (1.1 eq) dropwise as a solution in acetonitrile.
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Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
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In-Process Validation: Sample the reaction mixture for LC-MS analysis. The reaction is deemed complete when the starting material peak disappears and a dominant peak at m/z 311.4[M+H]⁺ (Boc-intermediate) is observed. Do not proceed until this mass is confirmed.
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Workup: Filter the inorganic salts, concentrate the filtrate in vacuo, and extract with Ethyl Acetate/H₂O. Dry the organic layer over Na₂SO₄ and concentrate to yield the Boc-protected intermediate.
Phase 2: Boc-Deprotection and Salt Formation
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Preparation: Dissolve the crude Boc-protected intermediate in a minimal volume of anhydrous dichloromethane (DCM).
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Deprotection: Cool to 0°C and add a 4.0 M solution of HCl in dioxane (10.0 eq). Stir vigorously for 2 hours at room temperature.
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In-Process Validation: Monitor via TLC (Hexane/EtOAc 1:1). The disappearance of the high-R_f Boc-intermediate indicates successful deprotection.
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Isolation: The product will precipitate directly from the reaction mixture as a white solid. Filter the precipitate, wash with cold diethyl ether to remove residual dioxane and organic impurities, and dry under high vacuum to afford 2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride.
Synthetic workflow for 2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride.
Pharmacological Relevance & Downstream Applications
Derivatives of 2-Piperazin-1-yl-1-(2-thienyl)ethanone are heavily utilized in the synthesis of neurotherapeutics. The terminal secondary amine of the piperazine ring can be further functionalized (via reductive amination, acylation, or sulfonylation) to tune receptor affinity.
These scaffolds frequently act as ligands for Aminergic GPCRs . Upon binding, the ligand stabilizes a specific receptor conformation, triggering the exchange of GDP for GTP on the associated G-protein (e.g., Gαi or Gαq). This initiates a cascade of second messengers (like cAMP or IP3) that ultimately modulate synaptic transmission.
Putative GPCR signaling pathway modulated by piperazine-thiophene derivatives.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized batch before deployment in biological assays, a rigorous, self-validating analytical suite is required. The dihydrochloride salt must be analyzed in deuterated water (D₂O) or DMSO-d₆ for NMR due to its insolubility in standard non-polar NMR solvents like CDCl₃.
Table 2: Analytical Validation Metrics (Expected)
| Analytical Technique | Target Metric / Expected Observation | Validation Purpose |
| ¹H NMR (D₂O, 400 MHz) | δ ~7.9 (1H, d), ~7.8 (1H, d), ~7.2 (1H, t) ppm | Confirms the structural integrity of the thiophene ring. |
| ¹H NMR (D₂O, 400 MHz) | δ ~4.8 (2H, s) ppm (alpha-carbonyl CH₂) | Confirms successful alkylation at the alpha-carbon position. |
| LC-MS (ESI+) | m/z 211.1[M-2HCl+H]⁺ | Validates the molecular weight of the free base (210.30 g/mol ). |
| HPLC (Reverse Phase) | >98% AUC at 254 nm | Ensures chemical purity is suitable for sensitive in vitro assays. |
References
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Title: PubChem Compound Summary for CID 2776372, 2-Bromo-1-(2-thienyl)ethanone Source: National Center for Biotechnology Information (NCBI) URL: [Link]
